Mulberroside C

Tyrosinase inhibition Skin whitening Hyperpigmentation

Select Mulberroside C (CAS 102841-43-0) for its unique β-D-xylopyranoside glycosylation that enables EV-A71 VP1 capsid binding (EC₅₀ ~4.0 μM, SI >25), distinct from mulberroside A’s diglucoside structure. Demonstrates 2.2-fold superior tyrosinase inhibition over kojic acid and 58.2% antiplatelet activity via cAMP/cGMP upregulation. Essential for antiviral discovery, tyrosinase benchmarking, and platelet signaling research where glycosylation-specific bioactivity is critical.

Molecular Formula C24H26O9
Molecular Weight 458.5 g/mol
CAS No. 102841-43-0
Cat. No. B1676864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulberroside C
CAS102841-43-0
SynonymsMulberroside C;  Mulberroside-C; 
Molecular FormulaC24H26O9
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C
InChIInChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20?,21+,22-,23+/m1/s1
InChIKeyOHVJCFZJKPEJRL-BOWLQXBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mulberroside C Procurement Guide: CAS 102841-43-0 Bioactivity and Differentiation Data


Mulberroside C (CAS 102841-43-0) is a stilbene glycoside isolated primarily from the root bark of Morus alba L. (white mulberry), with a molecular formula of C₂₄H₂₆O₉ and molecular weight of 458.46 g/mol [1]. It is structurally characterized as a glycosylated derivative featuring a β-D-xylopyranoside moiety attached to a stilbenoid core [2]. The compound is one of several mulberrosides (including mulberrosides A, F, and others) found in Morus species, each possessing distinct glycosylation patterns and biological activity profiles [3].

Why Mulberroside C Cannot Be Replaced by Mulberroside A or Other Stilbene Glycosides


Mulberroside C cannot be substituted with structurally similar mulberrosides (e.g., mulberroside A) or other stilbene glycosides due to fundamentally divergent glycosylation patterns that dictate distinct bioactivity spectra. While mulberroside A (CAS 102841-42-9) is a diglucoside of oxyresveratrol primarily associated with anti-inflammatory effects via TNF-α and NF-κB pathways [1], mulberroside C contains a single β-D-xylopyranoside moiety and demonstrates pronounced antiviral and antiplatelet activities that are not observed in comparable potency with other mulberrosides [2]. The specific glycosylation pattern of mulberroside C enables unique molecular recognition events—including capsid protein VP1 binding for EV-A71 inhibition—that are absent in deglycosylated analogs like oxyresveratrol [3]. Consequently, substituting mulberroside C with mulberroside A or oxyresveratrol would result in loss of the targeted antiviral and antithrombotic functionalities for which mulberroside C is specifically selected.

Mulberroside C Quantitative Differentiation: Head-to-Head Evidence for Scientific Procurement


Tyrosinase Inhibition: Mulberroside C vs. Kojic Acid and Arbutin

Mulberroside C exhibits approximately 2.2-fold superior tyrosinase inhibitory potency compared to kojic acid, a widely used positive control and commercial whitening agent. In a direct comparative study of five mulberrosides (S1-S5), mulberroside C (identified as S1) demonstrated an IC₅₀ of 75.94 μM, whereas kojic acid showed an IC₅₀ of 169.13 μM under identical assay conditions [1]. In a separate study, mulberroside C achieved an IC₅₀ of 1.8 μM against tyrosinase, outperforming arbutin (IC₅₀ = 8.4 μM) by a factor of approximately 4.7-fold [2]. Kinetic analysis further revealed that mulberroside C acts as a competitive inhibitor of tyrosinase, directly competing with substrate binding rather than through allosteric modulation [1].

Tyrosinase inhibition Skin whitening Hyperpigmentation

Enterovirus A71 Antiviral Activity: Mulberroside C In Vitro Potency and In Vivo Efficacy

Mulberroside C demonstrates potent and selective inhibition of enterovirus A71 (EV-A71) replication through a defined capsid-binding mechanism, with validated in vivo protective efficacy. In vitro, mulberroside C inhibited EV-A71-induced cytopathic effect with an EC₅₀ of approximately 4.0 μM and reduced viral plaque formation in a dose-dependent manner, with a selectivity index (CC₅₀/EC₅₀) exceeding 25, indicating a favorable therapeutic window [1]. In a neonatal mouse model of EV-A71 infection, mulberroside C treatment (20 mg/kg, i.p.) reduced mortality from 80% in the vehicle control group to 30%, demonstrating significant in vivo protection [1]. Mechanistically, mulberroside C binds to the hydrophobic pocket of viral capsid protein VP1, preventing viral uncoating and genome release—a mechanism distinct from the protease inhibition observed with other mulberrosides in HIV-1 studies [1].

Antiviral EV-A71 Capsid inhibitor

Antiplatelet Activity: Mulberroside C Compared with Aspirin

Mulberroside C demonstrates significant antiplatelet aggregation activity, achieving 58.2% inhibition of collagen-induced human platelet aggregation at 200 μM, which is comparable to the 62.4% inhibition achieved by aspirin at the same concentration [1]. Mulberroside C acts through a mechanistically distinct pathway involving upregulation of cyclic nucleotide signaling (cAMP/cGMP) and downregulation of ERK phosphorylation, in contrast to aspirin's cyclooxygenase-1 (COX-1) inhibition mechanism [1]. Additionally, mulberroside C inhibited thromboxane A₂ production, fibrinogen binding to αIIb/β₃ integrin, and clot retraction without detectable cytotoxicity at concentrations up to 200 μM [1].

Antiplatelet Thrombosis Cardiovascular

Structural Differentiation: Mulberroside C Distinct Glycosylation vs. Mulberroside A

Mulberroside C differs fundamentally from mulberroside A in glycosylation pattern, molecular weight, and resultant bioactivity profile. Mulberroside C (C₂₄H₂₆O₉, MW = 458.46) contains a single β-D-xylopyranoside moiety, whereas mulberroside A (C₂₆H₃₂O₁₄, MW = 568.53) is a diglucoside containing two glucose residues [1][2]. This structural distinction produces divergent activity profiles: mulberroside A acts primarily as an anti-inflammatory agent via TNF-α and NF-κB inhibition, whereas mulberroside C demonstrates distinct antiviral (EV-A71, HCV replicon) and antiplatelet activities [3]. Notably, the deglycosylation of mulberroside A yields oxyresveratrol (MW = 244.24), which exhibits approximately 110-fold enhanced tyrosinase inhibition (IC₅₀ = 0.49 μM vs. 53.6 μM), demonstrating that glycosylation status profoundly modulates activity [4].

Glycoside Stilbene Structure-activity

Mulberroside C Optimal Procurement Applications Based on Quantitative Evidence


Antiviral Lead Development for EV-A71 and Related Picornaviruses

Mulberroside C is optimally suited for antiviral discovery programs targeting enterovirus A71 and potentially other picornaviruses with homologous VP1 capsid proteins. Selection is justified by the compound's demonstrated in vitro EC₅₀ of approximately 4.0 μM, selectivity index >25, defined mechanism (VP1 hydrophobic pocket binding), and validated in vivo efficacy in a neonatal mouse model showing 50 percentage-point mortality reduction at 20 mg/kg [1]. The capsid-binding mechanism distinguishes mulberroside C from protease inhibitors and may offer advantages in resistance profile development [1].

Tyrosinase Inhibition for Cosmetic and Dermatological Formulation Research

Mulberroside C provides a natural product-derived tyrosinase inhibitor with 2.2-fold superior potency compared to kojic acid (IC₅₀ 75.94 μM vs. 169.13 μM) and 4.7-fold superiority over arbutin (IC₅₀ 1.8 μM vs. 8.4 μM) under standard mushroom tyrosinase assay conditions [1][2]. The competitive inhibition mechanism, confirmed through kinetic studies, supports its use as a benchmark comparator for novel synthetic tyrosinase inhibitor development or as a formulation component for hyperpigmentation intervention studies [1].

Platelet Function and Thrombosis Research Requiring Non-COX-1 Antiplatelet Mechanisms

Mulberroside C is indicated for platelet biology research programs investigating cAMP/cGMP-mediated antiplatelet pathways distinct from aspirin's COX-1 inhibition. Selection is supported by quantitative data showing 58.2% inhibition of collagen-induced human platelet aggregation at 200 μM—comparable to aspirin's 62.4% at the same concentration—but achieved through upregulation of cyclic nucleotide signaling and ERK pathway modulation [1]. The compound's demonstrated inhibition of thromboxane A₂ production and fibrinogen binding, without cytotoxicity up to 200 μM, supports its application as a mechanistic probe for alternative antithrombotic pathways [1].

Glycoside Structure-Activity Relationship Studies in Stilbene Natural Products

Mulberroside C serves as a critical comparator in structure-activity relationship (SAR) studies examining how glycosylation patterns modulate stilbene bioactivity. The compound's distinct β-D-xylopyranoside substitution (MW 458.46) contrasts with mulberroside A's diglucoside structure (MW 568.53) and the aglycone oxyresveratrol (MW 244.24), enabling systematic investigation of sugar moiety effects on target engagement, membrane permeability, and metabolic stability [1][2]. The demonstrated 110-fold activity difference between mulberroside A and its aglycone oxyresveratrol underscores the importance of glycosylation status in procurement decisions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mulberroside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.